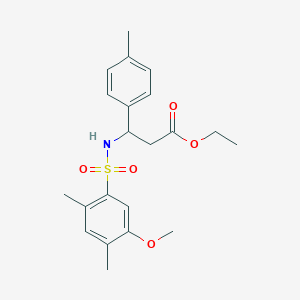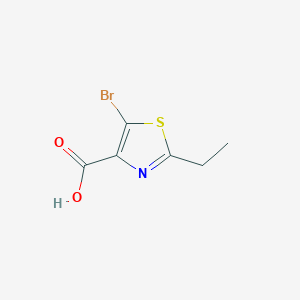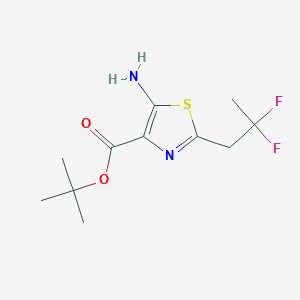
Ethyl 3-(5-methoxy-2,4-dimethylbenzenesulfonamido)-3-(4-methylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(5-methoxy-2,4-dimethylbenzenesulfonamido)-3-(4-methylphenyl)propanoate is a complex organic compound with a unique structure that includes a sulfonamide group, a methoxy group, and multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-methoxy-2,4-dimethylbenzenesulfonamido)-3-(4-methylphenyl)propanoate typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the sulfonamide group: This can be achieved by reacting 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Esterification: The carboxylic acid group can be esterified using ethanol in the presence of an acid catalyst.
Coupling reactions: The final product can be obtained by coupling the intermediate compounds using reagents like palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(5-methoxy-2,4-dimethylbenzenesulfonamido)-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Ethyl 3-(5-methoxy-2,4-dimethylbenzenesulfonamido)-3-(4-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Ethyl 3-(5-methoxy-2,4-dimethylbenzenesulfonamido)-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The methoxy and methyl groups can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(4-methoxyphenyl)propanoate: Lacks the sulfonamide group, making it less versatile in biological applications.
3-(5-methoxy-2,4-dimethylbenzenesulfonamido)propanoic acid: Lacks the ester group, affecting its solubility and reactivity.
Ethyl 3-(4-methylphenyl)propanoate: Lacks the sulfonamide and methoxy groups, reducing its potential biological activity.
Uniqueness
Ethyl 3-(5-methoxy-2,4-dimethylbenzenesulfonamido)-3-(4-methylphenyl)propanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
ethyl 3-[(5-methoxy-2,4-dimethylphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S/c1-6-27-21(23)12-18(17-9-7-14(2)8-10-17)22-28(24,25)20-13-19(26-5)15(3)11-16(20)4/h7-11,13,18,22H,6,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMOYMAVYVNGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2992262.png)

![N-[(2-chlorophenyl)methyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide](/img/structure/B2992265.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2992267.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2992268.png)
![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2992272.png)
![3-(4-Bromophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2992273.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2992274.png)

![2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile](/img/structure/B2992278.png)
![4-(6-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2992280.png)
![ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxypropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2992281.png)
